molecular formula C9H9N3 B143339 Quinoxalin-2-ylmethanamine CAS No. 131052-78-3

Quinoxalin-2-ylmethanamine

Cat. No. B143339
M. Wt: 159.19 g/mol
InChI Key: BVAQGRPUYKZUDD-UHFFFAOYSA-N
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Description

Quinoxalin-2-ylmethanamine is a chemical compound with the formula C9H9N3 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of interest in recent years . They can be formed by condensing ortho-diamines with 1,2-diketones . A novel procedure for the synthesis of quinoxaline derivatives has been developed, which involves the reaction between 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile and benzene-1,2-diamine .


Molecular Structure Analysis

Quinoxalin-2-ylmethanamine is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The structure–activity relationships (SARs) analysis indicates that quinoxalin-2(1H)-one containing a 4-aryl-substituted thiazol-2-amine moiety is optimal for antiviral activity .


Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention due to their diverse biological activities and chemical properties . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .


Physical And Chemical Properties Analysis

Quinoxalin-2-ylmethanamine is stored in a dark place, under an inert atmosphere, at 2-8°C . The physical and chemical properties of a material like Quinoxalin-2-ylmethanamine are influenced by factors such as feedstock choice and pyrolysis temperature .

Safety And Hazards

The safety data for Quinoxalin-2-ylmethanamine indicates that it has a signal word of "Warning" . The hazard statements include H315 and H319 . It’s important to handle this compound with care, following all safety protocols.

Future Directions

The future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

properties

IUPAC Name

quinoxalin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQGRPUYKZUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567919
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-2-ylmethanamine

CAS RN

131052-78-3
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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